molecular formula C14H10Cl2N2OS B6128384 2-[2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol

2-[2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol

Cat. No.: B6128384
M. Wt: 325.2 g/mol
InChI Key: SWOXBVSWEIYAMV-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a phenol group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow microreactor systems can be employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters, such as temperature and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under appropriate conditions to form corresponding reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt cell membrane integrity, leading to cell lysis. In medicinal applications, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A precursor in the synthesis of various herbicides and antimicrobial agents.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide.

    2,4-Dichlorobenzoyl chloride: An intermediate in the synthesis of other chlorinated aromatic compounds.

Uniqueness

2-[2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(2,4-dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2OS/c15-8-5-6-9(11(16)7-8)13-17-18-14(20-13)10-3-1-2-4-12(10)19/h1-7,13,17,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOXBVSWEIYAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(S2)C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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